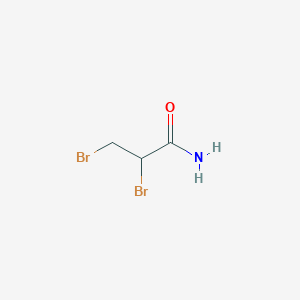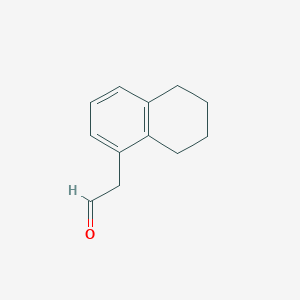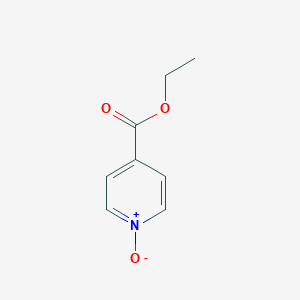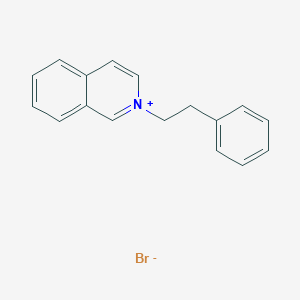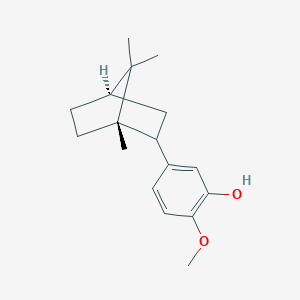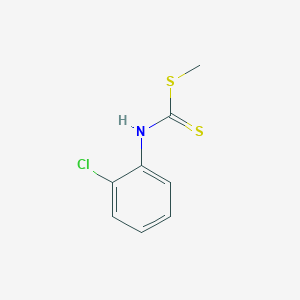
methyl N-(2-chlorophenyl)carbamodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-(2-chlorophenyl)carbamodithioate, also known as vernolate, is a widely used herbicide that belongs to the carbamate family. It was first introduced in the 1960s and has since been used extensively in agriculture to control weeds in various crops, including cotton, corn, soybeans, and peanuts. The compound works by inhibiting the activity of the enzyme acetylcholinesterase, which is essential for the proper functioning of the nervous system in both insects and mammals.
Wirkmechanismus
Methyl N-(2-chlorophenyl)carbamodithioate works by irreversibly inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system. The inhibition of this enzyme leads to the accumulation of acetylcholine, a neurotransmitter that regulates the activity of muscles and organs. The excess acetylcholine disrupts the normal functioning of the nervous system, leading to paralysis and eventually death.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of methyl N-(2-chlorophenyl)carbamodithioate are primarily related to its inhibition of acetylcholinesterase. In insects, this leads to paralysis and death, while in mammals, it can lead to a range of symptoms, including muscle weakness, respiratory distress, and convulsions. Prolonged exposure to the compound can also lead to chronic neurological effects, including memory loss and cognitive impairment.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl N-(2-chlorophenyl)carbamodithioate has several advantages as a tool for biochemical research. Its ability to irreversibly inhibit acetylcholinesterase makes it a useful tool for studying the role of this enzyme in various physiological processes. Additionally, its herbicidal properties make it a useful tool for studying the effects of herbicides on soil microbial communities and plant growth.
However, the compound also has several limitations. Its toxicity to mammals and insects makes it difficult to work with, and proper safety precautions must be taken when handling the compound. Additionally, the irreversible nature of its inhibition of acetylcholinesterase can make it difficult to study the enzyme's recovery after exposure to the compound.
Zukünftige Richtungen
There are several future directions for research on methyl N-(2-chlorophenyl)carbamodithioate. One area of interest is the development of new herbicides that are less toxic to the environment and have fewer negative effects on soil microbial communities. Another area of interest is the development of new therapies for the treatment of neurological disorders, such as Alzheimer's disease, that involve the modulation of acetylcholinesterase activity. Finally, further research is needed to better understand the long-term effects of exposure to methyl N-(2-chlorophenyl)carbamodithioate on both human health and the environment.
Synthesemethoden
The synthesis of methyl N-(2-chlorophenyl)carbamodithioate involves the reaction between 2-chloroaniline and carbon disulfide in the presence of sodium hydroxide, followed by the addition of methyl iodide. The resulting product is then purified through recrystallization to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
Methyl N-(2-chlorophenyl)carbamodithioate has been extensively studied for its herbicidal properties and its effects on the environment. Several studies have investigated its impact on soil microbial communities, plant growth, and the development of herbicide resistance in weeds. Additionally, the compound has been used as a tool in biochemical research to study the role of acetylcholinesterase in various physiological processes.
Eigenschaften
CAS-Nummer |
13037-24-6 |
|---|---|
Produktname |
methyl N-(2-chlorophenyl)carbamodithioate |
Molekularformel |
C8H8ClNS2 |
Molekulargewicht |
217.7 g/mol |
IUPAC-Name |
methyl N-(2-chlorophenyl)carbamodithioate |
InChI |
InChI=1S/C8H8ClNS2/c1-12-8(11)10-7-5-3-2-4-6(7)9/h2-5H,1H3,(H,10,11) |
InChI-Schlüssel |
YDCLNPGVXMUWQA-UHFFFAOYSA-N |
Isomerische SMILES |
CSC(=NC1=CC=CC=C1Cl)S |
SMILES |
CSC(=S)NC1=CC=CC=C1Cl |
Kanonische SMILES |
CSC(=S)NC1=CC=CC=C1Cl |
Andere CAS-Nummern |
13037-24-6 |
Synonyme |
o-Chlorophenyldithiocarbamic acid methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



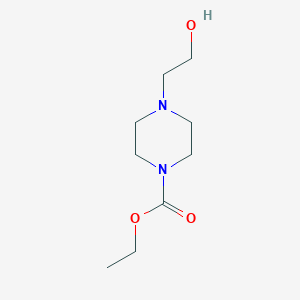
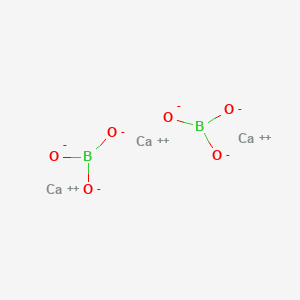

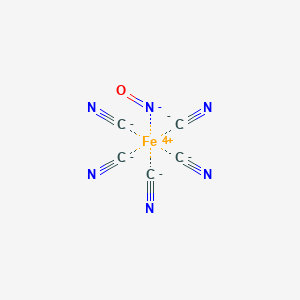
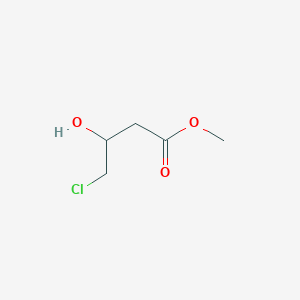
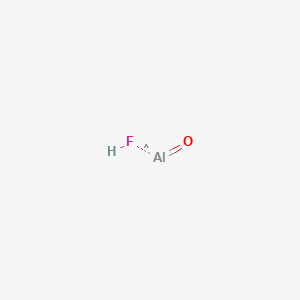

![(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid](/img/structure/B76967.png)
